molecular formula C15H10BrFN2O2 B5847380 N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide

Cat. No.: B5847380
M. Wt: 349.15 g/mol
InChI Key: IVUXNEPTWAMHKY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, a cyanophenoxy group, and an acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline and 4-cyanophenol.

    Formation of Intermediate: The 4-cyanophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-cyanophenoxy)acetyl chloride.

    Coupling Reaction: The intermediate is then reacted with 4-bromo-2-fluoroaniline in the presence of a base like sodium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Oxidation Reactions: The acetamide moiety can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluoro, and cyanophenoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(4-chloro-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(4-cyanophenoxy)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide is unique due to the specific combination of substituents on the phenyl ring and the presence of the cyanophenoxy group. This combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O2/c16-11-3-6-14(13(17)7-11)19-15(20)9-21-12-4-1-10(8-18)2-5-12/h1-7H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUXNEPTWAMHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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